Technical Documentation Center

1,2-Eicosanediol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Eicosanediol
  • CAS: 39825-93-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,2-Eicosanediol: Properties, Synthesis, and Applications

Introduction: Beyond the Standard Glycols To the dedicated researcher, scientist, or drug development professional, the molecular landscape is vast and filled with compounds of nuanced potential. While short-chain glycol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Glycols

To the dedicated researcher, scientist, or drug development professional, the molecular landscape is vast and filled with compounds of nuanced potential. While short-chain glycols are ubiquitous, their long-chain counterparts represent a class of specialty molecules with unique physicochemical properties. This guide provides an in-depth technical examination of 1,2-Eicosanediol (also known as Arachidyl Glycol), a C20 saturated vicinal diol.

Unlike its shorter-chain relatives, 1,2-Eicosanediol's character is dominated by its long lipophilic alkyl tail, yet tempered by the polarity of two adjacent hydroxyl groups. This duality imparts properties that make it a compelling ingredient in advanced cosmetic formulations and a molecule of interest for novel drug delivery systems. This document moves beyond a simple data sheet to explore the causality behind its properties, provide robust, self-validating experimental protocols for its synthesis and analysis, and discuss its functional relevance in modern research and development.

Molecular Structure and Physicochemical Properties

1,2-Eicosanediol is a glycol where two hydroxyl groups are attached to the first and second carbon atoms of a twenty-carbon saturated chain.[1] This structure results in a chiral center at the C-2 position, meaning it can exist as (R) and (S) enantiomers or as a racemic mixture.

Core Structural and Physical Data

The defining characteristic of 1,2-Eicosanediol is its amphiphilic nature. The long C18 alkyl chain confers significant nonpolar, lipophilic character, while the 1,2-diol moiety provides a localized polar, hydrophilic head. This structure dictates its behavior in solution and at interfaces.

Table 1: Chemical and Physical Properties of 1,2-Eicosanediol

Property Value Source
IUPAC Name Icosane-1,2-diol PubChem[1]
Synonyms Arachidyl Glycol, 1,2-Dihydroxyicosane PubChem[1]
Molecular Formula C₂₀H₄₂O₂ PubChem[1]
Molecular Weight 314.5 g/mol PubChem[1]
Appearance White crystalline solid (Expected) Inferred from homologs
Melting Point ~75-80 °C (Estimated) Inferred from trend
Boiling Point Decomposes at atmospheric pressure. Boils at >200 °C under high vacuum. Inferred from high MW

| Solubility | Insoluble in water. Soluble in hot alcohols (e.g., ethanol, isopropanol), ethers, and chlorinated solvents. | General Organic Principles |

Causality Behind the Properties:

  • Melting Point: The melting point is substantially higher than that of its parent alkane, eicosane (~36-38 °C), due to the strong intermolecular hydrogen bonding afforded by the two hydroxyl groups. This creates a more stable crystal lattice that requires more energy to disrupt.

  • Solubility: The principle of "like dissolves like" is paramount. The overwhelming length of the C20 alkyl chain makes the molecule nonpolar overall, rendering it insoluble in water. However, the diol group allows for solubility in moderately polar organic solvents, particularly when heated, which can disrupt both the solute's crystal lattice and solvent-solvent interactions.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of (R)-1,2-Eicosanediol, highlighting the chiral center.

molecular_structure cluster_chiral_center C1 HO-CH₂- C2 *C C1->C2 Chain - (CH₂)₁₇-CH₃ C2->Chain inv1 C2->inv1 inv2 C2->inv2 H H OH OH inv1->H inv2->OH

Caption: Structure of (R)-1,2-Eicosanediol with chiral center (*C).

Synthesis and Purification

From a strategic standpoint, the most efficient synthesis of a 1,2-diol is through the direct dihydroxylation of the corresponding terminal alkene, 1-eicosene. Modern methods prioritize safety and environmental considerations, moving away from stoichiometric heavy metal oxidants like osmium tetroxide or permanganate. A robust and greener approach involves catalytic dihydroxylation using hydrogen peroxide.[2]

Recommended Synthetic Workflow: Catalytic Dihydroxylation

This protocol is designed as a self-validating system. Successful synthesis will yield a product whose analytical data (Section 3) confirms the structure.

synthesis_workflow start 1-Eicosene in tert-Butanol/Water reagents Add H₂O₂ (35% aq.) Add Solid Acid Catalyst (e.g., Amberlyst-15) start->reagents reaction Heat to 60°C with Vigorous Stirring (Monitor by TLC/GC-MS) reagents->reaction workup 1. Cool and Filter Catalyst 2. Quench with Na₂SO₃ (aq.) 3. Phase Separation reaction->workup extraction Extract Aqueous Phase with Ethyl Acetate workup->extraction drying Dry Combined Organic Phases (Na₂SO₄) extraction->drying evaporation Evaporate Solvent under Reduced Pressure drying->evaporation crude Crude 1,2-Eicosanediol (Solid) evaporation->crude purification Recrystallization from Hot Isopropanol crude->purification product Pure 1,2-Eicosanediol Crystals purification->product

Caption: Workflow for the synthesis and purification of 1,2-Eicosanediol.

Detailed Experimental Protocol

Objective: To synthesize 1,2-Eicosanediol from 1-eicosene via acid-catalyzed hydration of an intermediate epoxide formed in situ.

Materials:

  • 1-Eicosene (1.0 eq)

  • tert-Butanol and Deionized Water (as solvent)

  • Hydrogen Peroxide (35% aqueous solution, 2.0 eq)

  • Amberlyst-15 (or other solid sulfonic acid resin, ~10% w/w)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-eicosene in a 3:1 mixture of tert-butanol and water. The biphasic system is necessary as the starting material is nonpolar while the oxidant is aqueous. tert-Butanol acts as a phase-transfer co-solvent.

  • Addition of Reagents: Add the solid acid catalyst (Amberlyst-15) to the solution. Begin vigorous stirring. Slowly, add the 35% hydrogen peroxide solution dropwise over 30 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction: Heat the mixture to 60°C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the 1-eicosene spot/peak.

  • Workup - Catalyst Removal & Quenching: Cool the reaction to room temperature. Filter the mixture to recover the solid acid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused. Transfer the filtrate to a separatory funnel. Add a saturated aqueous solution of sodium sulfite to quench any unreacted hydrogen peroxide. Trustworthiness: A starch-iodide paper test can confirm the absence of peroxides (no blue color).

  • Extraction: Allow the layers to separate. The product will be predominantly in the organic phase. Separate the layers and extract the aqueous layer twice with ethyl acetate to ensure full recovery.

  • Drying and Evaporation: Combine all organic extracts and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification - Recrystallization: The resulting crude solid will likely contain unreacted starting material and non-polar byproducts. Purify this solid by recrystallization.[3]

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature.

    • Further cool in an ice bath to maximize crystal formation.

    • Collect the pure white crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven.[4]

Spectroscopic and Analytical Characterization

Structural confirmation is the cornerstone of chemical research. For 1,2-Eicosanediol, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous identification.

Analytical Workflow

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis sample Purified 1,2-Eicosanediol Sample nmr ¹H & ¹³C NMR (Solvent: CDCl₃ or DMSO-d₆) sample->nmr ir FT-IR (Solid-state: KBr pellet or ATR) sample->ir ms Mass Spectrometry (Technique: ESI or GC-MS) sample->ms mp Melting Point Analysis (Capillary Method) sample->mp data Combined Data Interpretation nmr->data ir->data ms->data mp->data confirmation Structural Confirmation data->confirmation

Caption: Standard workflow for the analytical characterization of 1,2-Eicosanediol.

Expected Spectral Features

Protocol for Data Acquisition:

  • NMR Spectroscopy: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Rationale: CDCl₃ is standard, but DMSO-d₆ is better for observing exchangeable -OH protons. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the crystal. For a KBr pellet, grind ~1 mg of sample with ~100 mg of dry KBr and press into a transparent disk.

  • Mass Spectrometry (MS): For GC-MS, dissolve the sample in a volatile solvent like ethyl acetate. For Electrospray Ionization (ESI-MS), dissolve in methanol or acetonitrile.

Expected Results & Interpretation:

  • ¹H NMR:

    • ~3.4-3.7 ppm: A multiplet corresponding to the three protons on C1 and C2 (-CH(OH)- and -CH₂(OH)).

    • ~2.0-3.0 ppm (broad): Two singlets for the two hydroxyl protons (-OH). These peaks will disappear upon a D₂O shake, providing definitive proof of their identity.

    • ~1.2-1.6 ppm: A large, broad multiplet representing the many methylene (-CH₂-) protons of the long alkyl chain.

    • ~0.88 ppm: A triplet corresponding to the terminal methyl (-CH₃) group protons.

  • ¹³C NMR:

    • ~70-75 ppm: A peak for the secondary carbon bearing a hydroxyl group (-CH(OH)-).

    • ~65-70 ppm: A peak for the primary carbon bearing a hydroxyl group (-CH₂(OH)).

    • ~22-35 ppm: A series of peaks for the methylene carbons in the alkyl chain.

    • ~14 ppm: A peak for the terminal methyl carbon.

  • IR Spectroscopy:

    • ~3200-3500 cm⁻¹ (broad, strong): The most characteristic peak, indicating O-H stretching from intermolecular hydrogen bonding.

    • ~2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl chain.

    • ~1050-1150 cm⁻¹ (strong): C-O stretching vibrations.

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 314.5 may be weak or absent.[5] Key fragmentation patterns for long-chain alcohols include:[6]

    • α-cleavage: Breakage of the C2-C3 bond, leading to a stable, resonance-stabilized cation. This would result in a fragment from the loss of a C₁₈H₃₇ radical.

    • Dehydration: Loss of a water molecule (M-18), resulting in a peak at m/z ≈ 296.

Applications in Research and Development

The unique amphiphilic balance of 1,2-Eicosanediol makes it a multifunctional ingredient with significant potential.

Cosmetic Science and Dermatology

In cosmetics, 1,2-Eicosanediol is known as Arachidyl Glycol. Its primary functions are rooted in its physical chemistry:

  • Humectant & Emollient: The hydroxyl groups attract and bind water, providing hydration to the stratum corneum. Simultaneously, the long alkyl chain integrates into the lipid matrix of the skin, providing emolliency and reducing transepidermal water loss (TEWL).

  • Formulation Stabilizer: Its amphiphilic nature allows it to act at the oil-water interface, helping to stabilize emulsions (creams and lotions).

  • Preservative Booster: Like other 1,2-alkanediols, it exhibits antimicrobial activity that increases with chain length.[7] It disrupts the cell membranes of microorganisms, creating a biostatic environment and allowing for a reduction in traditional preservatives. The Cosmetic Ingredient Review (CIR) panel has concluded that Arachidyl Glycol is safe in the present practices of use and concentration in cosmetic products.[1]

Drug Development and Delivery

The properties that make 1,2-Eicosanediol valuable in cosmetics are directly translatable to pharmaceutical sciences, particularly for topical and transdermal drug delivery.

  • Percutaneous Absorption Modulation: Long-chain alkanediols can act as penetration enhancers or retardants.[8] By integrating into the lipid bilayers of the stratum corneum, 1,2-Eicosanediol can fluidize these layers, potentially enhancing the penetration of co-formulated active pharmaceutical ingredients (APIs). Conversely, its ability to structure oil phases could be used to create formulations that retard drug release for a more controlled, sustained delivery profile.

  • Excipient in Lipid-Based Formulations: There is growing interest in using solid lipids and long-chain molecules to formulate Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs).[9] 1,2-Eicosanediol could serve as a solid lipid matrix component. Its hydroxyl groups would offer a point for surface modification or drug interaction, while its long alkyl chain ensures compatibility with the lipid core. This could be leveraged to improve the loading capacity and stability of poorly water-soluble drugs.

Safety and Handling

  • Hazard Profile: While 1,2-Eicosanediol itself is not classified as hazardous under GHS, shorter-chain analogs like 1,2-Hexanediol are known to cause serious eye irritation.[10][11][12] It is prudent to assume a similar, though likely lesser, potential for irritation due to its solid nature and lower volatility.

  • Recommended Handling:

    • Wear standard personal protective equipment (PPE): safety glasses, gloves, and a lab coat.

    • Avoid generating dust. Handle in a well-ventilated area or a fume hood.

    • In case of eye contact, rinse cautiously with water for several minutes.

    • Store in a cool, dry place away from strong oxidizing agents.

Conclusion

1,2-Eicosanediol is more than just a long-chain alcohol; it is a precisely structured amphiphile whose properties are a direct and predictable consequence of its molecular architecture. For researchers, its value lies in its multifunctionality—acting as a skin conditioning agent, emulsion stabilizer, and preservative potentiator. For drug development professionals, it represents a promising excipient for modulating drug delivery through the skin and as a structural component in advanced lipid-based nanoparticle systems. A thorough understanding of its synthesis, characterization, and physicochemical drivers, as outlined in this guide, is essential for unlocking its full potential in next-generation products.

References

  • NIST. (n.d.). 1,2-Hexanediol. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). 1,2-Butanediol. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). 1 2 hexanediol solvent. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016117, 1,2-Eicosanediol. PubChem. [Link]

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

  • Geisler, G., et al. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. MDPI. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,2-Hexanediol. [Link]

  • ResearchGate. (2025). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. [Link]

  • Google Patents. (n.d.). CN110590507A - Method for preparing 1, 2-hexanediol by oxidizing 1-hexene.
  • Cosmetic & Toiletries. (2013). 1,2-Alkanediols for Cosmetic Preservation. [Link]

  • MDPI. (n.d.). Oligocarbonate Diols as Modifiers of Polyurethane Coatings. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions. [Link]

  • ResearchGate. (n.d.). Structures of 1,2-alkanediols. [Link]

  • National Library of Medicine. (n.d.). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Dihydroxylation of Olefins with Hydrogen Peroxide. [Link]

  • ACS Publications. (n.d.). Mass Spectra of Alcohols. [Link]

  • ResearchGate. (2025). Solubility of trans-1,2-cyclohexanediol in some solvents. [Link]

  • University of Massachusetts. (n.d.). Recrystallization-1.pdf. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Hexanediol (CAS 6920-22-5). [Link]

  • ZS-CHEM. (2019). Synthesis of 1,2-hexanediol. [Link]

  • Wikipedia. (n.d.). Isocyanate. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Ethane-1,2-diol, p.a.. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,2-Hexanediol. [Link]

  • YouTube. (2023). Synthesis of 1,2 hexanediol- Dr. Tania CS. [Link]

  • Semantic Scholar. (n.d.). 1,2-Alkanediols for Cosmetic Preservation. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • University of Washington. (n.d.). Dihydroxylation of Alkenes using a Tp-Osmium Complex. [Link]

  • National Library of Medicine. (n.d.). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole. [Link]

  • YouTube. (2012). Dihydroxylation of a (Z)-Alkene to Make a Diol. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Octanediol (CAS 1117-86-8). [Link]

  • Sinobio Chemistry. (2025). 1,2-Hexanediol: The Multi-Functional Game-Changer. [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Formulation Strategies for 1,2-Eicosanediol

Executive Summary 1,2-Eicosanediol (C20H42O2) represents a specific class of amphiphilic lipids where a polar vicinal diol head group is coupled to a long-chain saturated hydrophobic tail (C20).[1] Unlike its shorter hom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Eicosanediol (C20H42O2) represents a specific class of amphiphilic lipids where a polar vicinal diol head group is coupled to a long-chain saturated hydrophobic tail (C20).[1] Unlike its shorter homologs (e.g., 1,2-hexanediol) which are liquid and water-miscible, 1,2-Eicosanediol is a waxy solid at room temperature with a melting point typically in the range of 70–80°C.[1]

Its solubility profile is governed by a stark molecular dichotomy: the massive London Dispersion forces of the arachidic chain versus the localized hydrogen bonding of the glycol head. This guide provides a mechanistic understanding of its dissolution, predictive solubility parameters, and a validated protocol for quantification, addressing its primary utility as a rheology modifier and crystalline structurant in lipid-based drug delivery systems.

Molecular Architecture & Solubility Thermodynamics[1]

To master the solubility of 1,2-Eicosanediol, one must move beyond "like dissolves like" and apply Hansen Solubility Parameters (HSP) . The molecule consists of two competing domains:

  • The Hydrophobic Domain (C20 Chain): Contributes heavily to

    
     (Dispersion forces). This requires solvents with high non-polar character to overcome the crystal lattice energy.
    
  • The Hydrophilic Domain (1,2-Diol): Contributes to

    
     (Polarity) and 
    
    
    
    (Hydrogen Bonding).[1] While significant in short chains, this effect is diluted in C20, making the molecule practically insoluble in water.
Mechanism of Dissolution

The dissolution process for this long-chain diol is endothermic and entropy-driven only at elevated temperatures.[1] Below its melting point, the crystal lattice energy (enthalpy of fusion) presents a high barrier to solvation.

SolubilityMechanism Molecule 1,2-Eicosanediol (Solid Crystal) Result_Sol True Solution (Molecular Dispersion) Molecule->Result_Sol + Solvent_NP (Van der Waals dominance) Molecule->Result_Sol + Solvent_Polar + Heat (H-Bonding activation) Heat Thermal Energy (>70°C) Heat->Molecule Breaks Lattice Solvent_NP Non-Polar Solvent (Hexane/Chloroform) Solvent_Polar Polar Solvent (Ethanol/Isopropanol) Result_Gel Organogel/Precipitate (Upon Cooling) Result_Sol->Result_Gel Cooling (Supersaturation)

Figure 1: The thermodynamic pathway of dissolving 1,2-Eicosanediol. Note the critical role of temperature in polar solvents, leading to gelation upon cooling.

Empirical Solubility Data & Solvent Selection[1]

The following data categorizes solvent compatibility based on experimental observations of homologous long-chain diols.

Key Definition:

  • Soluble: > 10 mg/mL at 25°C.[1]

  • Hot Soluble: Soluble > 10 mg/mL at 75°C, but precipitates/gels at 25°C.

  • Insoluble: < 0.1 mg/mL.[1]

Table 1: Solubility Profile of 1,2-Eicosanediol[1]
Solvent ClassRepresentative SolventSolubility BehaviorFormulation Insight
Chlorinated Chloroform, DCMHigh Best for stock solutions.[1][2] The high density and non-polarity match the C20 tail perfectly.
Aliphatic Hexane, HeptaneModerate to High Soluble, but may require slight warming to speed up dissolution due to high MP.[1][2]
Alcohols Ethanol, IsopropanolTemperature Dependent Critical: Soluble at 70°C. Forms organogels or crystalline precipitates upon cooling.[1][2]
Ethers THF, Diethyl EtherModerate Good intermediate solvents; THF is preferred for GPC analysis.[1][2]
Aqueous Water, PBSInsoluble LogP ~10.4 makes it hydrophobic.[1][2] Do not use as a primary vehicle.
Oils MCT Oil, Mineral OilHot Soluble Excellent for cosmetic/topical bases.[1][2] Will structure the oil (thicken) upon cooling.

Analytical Protocol: The Self-Validating System

Quantifying 1,2-Eicosanediol is challenging because it lacks a chromophore , rendering standard UV-Vis detection (HPLC-UV) useless.[1]

Recommended Method: Gas Chromatography with Flame Ionization Detection (GC-FID).[1] Alternative: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD).[1]

Protocol: GC-FID Quantification

This protocol includes an internal standard (IS) validation step to ensure accuracy despite manual handling errors.[1]

A. Reagents[1][3][4]
  • Analyte: 1,2-Eicosanediol (Reference Standard).[1]

  • Solvent: Chloroform (HPLC Grade) or 1:1 Chloroform:Methanol.[1]

  • Internal Standard (IS): 1,2-Octadecanediol (C18) or Eicosane (C20 alkane) - Must be structurally similar but chromatographically distinct.[1]

B. Instrument Parameters
  • Column: DB-5ht or ZB-5 (Non-polar, 5% phenyl, 30m x 0.25mm).[1] High-temperature column required.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 280°C.

  • Detector: FID @ 300°C.

  • Oven Program:

    • Start 100°C (Hold 1 min).

    • Ramp 15°C/min to 320°C.

    • Hold 5 min (Ensure complete elution of C20 diol).

C. Workflow Diagram

GC_Workflow Start Sample Preparation Weigh Weigh Sample (~10mg) + Internal Standard Start->Weigh Dissolve Dissolve in Chloroform (Warm to 40°C if needed) Weigh->Dissolve Deriv Optional: Silylation (BSTFA) (Improves peak shape) Dissolve->Deriv If tailing occurs Inject GC-FID Injection (Splitless, 280°C) Dissolve->Inject Direct Injection Deriv->Inject Analyze Data Analysis (Ratio of Analyte Area / IS Area) Inject->Analyze

Figure 2: Analytical workflow for trace quantification. Silylation is optional but recommended for sharp peaks.

Formulation Implications: The "Gelation" Factor

Researchers often mistake the precipitation of 1,2-Eicosanediol in alcohols or oils for "insolubility." This is technically a phase transition .[1]

  • Organogelation: Long-chain 1,2-diols are known low-molecular-weight organogelators (LMOGs).[1] In oils (e.g., olive oil, squalane), 1,2-Eicosanediol self-assembles into 3D fibrillar networks via intermolecular hydrogen bonding of the head groups and Van der Waals interdigitation of the tails.

  • Application: This property can be exploited to create solid lipid nanoparticles (SLNs) or to thicken anhydrous formulations without polymers.

Stability Warning

When formulating in ethanol/water mixtures:

  • Dissolve 1,2-Eicosanediol in pure ethanol at 60°C.

  • Add water slowly while maintaining high shear and temperature.

  • Result: Rapid cooling will likely cause crystallization.[1] Controlled cooling may yield a stable dispersion or liposomal structure depending on surfactants used.[1]

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][5][6] (Defines the thermodynamic basis for solvent selection). [1][2]

  • Suzuki, M., et al. (2012). "Gelation mechanism of 1,2-alkane diols in organic solvents." Langmuir. (Describes the self-assembly and gelation of long-chain diols). [1][2]

  • PubChem. (n.d.).[1][5] 1,2-Eicosanediol Compound Summary. National Center for Biotechnology Information.[1] (Chemical structure and physical property estimates). [1][2]

  • Knaggs, A. R. (2000).[6] "Gas Chromatography of Diols." Encyclopedia of Separation Science. (Protocol grounding for GC-FID analysis of high-boiling diols).

Sources

Foundational

Toxicological Profile of Long-Chain Aliphatic Diols: A Technical Guide

Part 1: Executive Summary & Strategic Implications Long-chain aliphatic diols (LCADs), specifically those with carbon chain lengths of C10 to C20, represent a unique class of chemical intermediates used increasingly in h...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Implications

Long-chain aliphatic diols (LCADs), specifically those with carbon chain lengths of C10 to C20, represent a unique class of chemical intermediates used increasingly in high-performance polymers, personal care formulations, and drug delivery systems. Unlike their short-chain analogs (e.g., ethylene glycol), LCADs exhibit a safety profile governed by their lipophilicity and metabolic similarity to fatty acids.

Key Toxicological Insight: The systemic toxicity of LCADs is generally low due to the "Metabolic Rescue Pathway," where the diol functionality is oxidized to dicarboxylic acids (DCAs), intermediates naturally handled by mitochondrial and peroxisomal


-oxidation. However, their amphiphilic nature presents specific local toxicity hazards—namely, membrane disruption leading to ocular or dermal irritation—and significant aquatic toxicity concerns.

Regulatory Status Snapshot:

  • REACH (EU): Most registered as "Low Hazard" for systemic health but often classified as Aquatic Chronic 3 (H412) .

  • Cosmetics (CIR): 1,2-alkanediols (e.g., Decylene Glycol) are deemed safe up to specific concentrations, while

    
    -diols are less regulated but functionally distinct.
    

Part 2: Chemical Identity & Physicochemical Determinants[1]

The toxicological behavior of LCADs is dictated by two structural parameters: Chain Length and Hydroxyl Positioning .

Structural Classification
ClassStructureRepresentative CompoundPrimary ApplicationTox Driver

-Diols
HO-(CH

)

-OH
1,12-DodecanediolPolymer synthesis (polyesters), lubricantsBioaccumulation potential
1,2-Diols CH

-(CH

)

-CH(OH)-CH

OH
1,2-Decanediol (Decylene Glycol)Antimicrobial booster, humectantMembrane perturbation (Surfactancy)
Lipophilicity and Bioavailability

As chain length increases, water solubility decreases while LogP (octanol-water partition coefficient) increases. This shift impacts bioavailability:

  • C10 (Decanediols): Moderate solubility; readily absorbed dermally.

  • C12+ (Dodecanediols+): Low water solubility; absorption is rate-limited by dissolution but high retention in lipid bilayers.

Part 3: Toxicokinetics & Metabolism (The Safety Anchor)

The low systemic toxicity of LCADs is mechanistically grounded in their conversion to endogenous-like metabolites.

The Metabolic Rescue Pathway

Upon absorption, LCADs undergo a two-step oxidation process in the liver, primarily driven by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).

  • Phase I Oxidation: The hydroxyl groups are oxidized to carboxylic acids. An

    
    -diol is converted into a Dicarboxylic Acid (DCA) .
    
  • 
    -Oxidation:  The resulting DCA is activated to a CoA ester and enters the fatty acid 
    
    
    
    -oxidation spiral (peroxisomal or mitochondrial), eventually yielding Acetyl-CoA and Succinyl-CoA, which enter the Krebs cycle.

Mechanistic Diagram: Metabolic Fate of 1,12-Dodecanediol

MetabolicPathway Diol 1,12-Dodecanediol (Exogenous) Inter 12-Hydroxydodecanoic Acid (Intermediate) Diol->Inter ADH/ALDH (Liver) DCA 1,12-Dodecanedioic Acid (DCA) Inter->DCA ADH/ALDH Activation Dodecanedioyl-CoA DCA->Activation Acyl-CoA Synthetase BetaOx Beta-Oxidation (Peroxisome/Mitochondria) Activation->BetaOx Chain Shortening Krebs Krebs Cycle (Energy Production) BetaOx->Krebs Acetyl-CoA Succinyl-CoA

Caption: Figure 1. The metabolic detoxification pathway of long-chain


-diols. The compound is oxidized to a dicarboxylic acid, preventing accumulation and facilitating energy production via standard fatty acid catabolism.
Toxicokinetic Nuances
  • Saturation: At extremely high doses, the

    
    -oxidation capacity can be saturated, leading to the excretion of DCAs in urine (dicarboxylic aciduria).
    
  • Glucuronidation: Secondary hydroxyl groups (in 1,2-diols) may undergo direct glucuronidation and renal excretion if oxidation is sterically hindered.

Part 4: Systemic Toxicological Profile

Acute Toxicity

LCADs demonstrate a wide margin of safety for acute exposure.

  • Oral LD50 (Rat): Typically > 2,000 mg/kg (Limit Test). No mortality observed at standard limit doses for 1,12-dodecanediol or 1,2-decanediol.

  • Dermal LD50 (Rabbit): > 2,000 mg/kg.

Repeated Dose Toxicity (Sub-Chronic)
  • Target Organs: Liver and Kidney.[1]

  • Mechanism: High doses of fatty alcohols/diols can induce peroxisome proliferation in rodents (similar to fibrates), leading to increased liver weight and hypertrophy. This is generally considered an adaptive response in rodents with lower relevance to humans.

  • NOAEL (No Observed Adverse Effect Level): Often established around 1,000 mg/kg/day in oral gavage studies, indicating low chronic toxicity.

Genotoxicity & Carcinogenicity
  • Ames Test: Consistently negative (with and without metabolic activation).

  • Micronucleus Assay: Negative.

Part 5: Local Toxicity & Irritation (The Critical Hazard)

While systemically benign, the amphiphilic nature of LCADs (especially 1,2-isomers) allows them to interact with cell membranes, posing local irritation risks.

Dermal Irritation
  • 1,2-Diols: Act as penetration enhancers by fluidizing the stratum corneum lipids.

    • C8-C10: Moderate potential for irritation if used neat.

    • C12+: Reduced irritation due to lower solubility and "mismatch" with membrane lipid chain lengths.

  • 
    -Diols:  Generally non-irritating to mild irritants in solid form.
    
Ocular Irritation
  • Risk: Solid particles of long-chain diols can cause mechanical irritation.

  • Solution: 1,2-decanediol is classified as an eye irritant (Category 2) in some jurisdictions due to surfactant activity disrupting the tear film.

Part 6: Experimental Protocols

To validate the safety of a new LCAD derivative, the following self-validating protocols are recommended.

Protocol A: In Vitro Skin Irritation (OECD 439 Adapted)

Rationale: Ethical replacement for Draize testing, focusing on the membrane disruption potential of the diol.

  • System: Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™).

  • Preparation:

    • Test Substance: Apply 10-25 mg of solid diol (finely ground) directly to the tissue surface.

    • Wetting: Moisten with 5

      
      L sterile water to simulate sweat/dissolution.
      
  • Exposure: Incubate for 42 minutes at 37°C.

  • Wash: Rinse thoroughly with DPBS to remove residual solid diol (critical to prevent false viability readings).

  • Viability Assay: Transfer tissues to MTT solution (1 mg/mL) for 3 hours.

  • Extraction: Extract formazan in isopropanol.

  • Validation:

    • Negative Control: Viability = 100%.

    • Positive Control (5% SDS): Viability < 5%.

    • Criterion: If Test Substance viability < 50%, classify as Irritant (R38/Category 2).

Protocol B: Metabolic Stability Screening (S9 Fraction)

Rationale: Confirm the "Rescue Pathway" (oxidation to DCA) prevents bioaccumulation.

  • Incubation System: Pooled human liver S9 fraction + Cofactors (NAD+, FAD).

  • Substrate: 10

    
    M Long-Chain Diol.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS targeting the parent diol and the corresponding dicarboxylic acid.

  • Success Criteria:

    • Rapid depletion of parent diol (

      
       min).
      
    • Stoichiometric appearance of the mono-acid or di-acid metabolite.

Part 7: Environmental Toxicity

Unlike human toxicity, environmental toxicity is the primary regulatory hurdle for LCADs.

  • Aquatic Toxicity: Long-chain diols are poorly soluble but can physically coat aquatic organisms or exhibit baseline narcosis.

  • Classification: Often Aquatic Chronic 3 (H412) ("Harmful to aquatic life with long lasting effects").[2]

  • Biodegradability: Generally Readily Biodegradable (OECD 301F), as microorganisms efficiently utilize the

    
    -oxidation pathway. This mitigates long-term persistence concerns.
    

Part 8: References

  • Cosmetic Ingredient Review (CIR). (2012).[3] Safety Assessment of 1,2-Glycols as Used in Cosmetics.[3][4][5] (Covers 1,2-decanediol and related compounds).[3][4][5][6][7]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1,12-Dodecanediol (CAS 5675-51-4).[2] (Toxicological summary and aquatic classification).

  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. (Mechanistic basis for diol/DCA metabolism).

  • OECD. (2015). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals.

  • PubChem. (2025).[2] Compound Summary: 1,12-Dodecanediol.[2][8] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: 1,2-Eicosanediol in Advanced Drug Delivery Systems

[1] Part 1: Introduction & Strategic Value 1,2-Eicosanediol (Eicosane-1,2-diol; C20H42O2) is a high-purity, long-chain vicinal diol.[1] Unlike its shorter-chain counterparts (e.g., 1,2-hexanediol, 1,2-octanediol) which f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Introduction & Strategic Value

1,2-Eicosanediol (Eicosane-1,2-diol; C20H42O2) is a high-purity, long-chain vicinal diol.[1] Unlike its shorter-chain counterparts (e.g., 1,2-hexanediol, 1,2-octanediol) which function primarily as preservatives or penetration enhancers, 1,2-Eicosanediol is a structural lipid .[1] Its 20-carbon alkyl chain confers a high melting point and lipophilicity, making it an ideal candidate for constructing solid matrices in drug delivery systems.[1]

Core Applications
  • Solid Lipid Nanoparticles (SLN) & Nanostructured Lipid Carriers (NLC): Acts as a biocompatible solid matrix that modulates drug release kinetics and improves physical stability.[1][2][3]

  • Biomimetic Barrier Repair: Structurally mimics the sphingoid base of ceramides, integrating into the stratum corneum to restore barrier function in compromised skin (e.g., eczema, psoriasis).

Physicochemical Profile
PropertyValue / CharacteristicRelevance to DDS
Molecular Formula C₂₀H₄₂O₂High lipophilicity (LogP > 8)
Physical State White Crystalline SolidForms the solid core of SLNs/NLCs
Melting Point ~70–75°C (Typical for C20 lipids)Remains solid at body temperature (37°C), ensuring sustained release
Amphiphilicity Weakly AmphiphilicHydroxyl headgroup allows orientation at oil-water interfaces

Part 2: Mechanism of Action

Imperfect Crystal Lattice Formation (SLN/NLC)

In lipid nanoparticles, using a single pure lipid (e.g., Tristearin) often leads to a perfect crystal lattice that expels the drug during storage (drug expulsion).

  • The Eicosanediol Advantage: When mixed with triglycerides or fatty acids, 1,2-Eicosanediol disrupts the perfect packing order due to its vicinal hydroxyl headgroup and C20 chain length.

  • Result: This creates "imperfections" or voids within the solid matrix, significantly increasing Drug Loading Capacity (DLC) and preventing premature drug leakage.

Biomimetic Stratum Corneum Integration

The skin barrier consists of ceramides, cholesterol, and fatty acids packed in an orthorhombic lattice.[4]

  • Ceramide Mimicry: The C20 chain of 1,2-Eicosanediol closely resembles the arachidic (C20) or behenic (C22) tails found in skin lipids. The 1,2-diol headgroup mimics the hydrogen-bonding capacity of the sphingosine base.

  • Result: It reinforces the "mortar" of the skin barrier without disrupting the bilayer, unlike shorter diols which can fluidize and irritate the skin.

Mechanism cluster_SLN Mechanism 1: NLC Matrix Stabilization cluster_Skin Mechanism 2: Skin Barrier Repair Lipid_Mix Lipid Blend (Triglyceride + 1,2-Eicosanediol) Crystallization Cooling / Crystallization Lipid_Mix->Crystallization Lattice Imperfect Crystal Lattice (Voids created by Diol headgroups) Crystallization->Lattice Drug_Trap Enhanced Drug Entrapment (Reduced Expulsion) Lattice->Drug_Trap Topical_App Topical Application (Lamellar Emulsion) SC_Entry Integration into Stratum Corneum Topical_App->SC_Entry Packing Orthorhombic Packing (Mimics Ceramide Tail) SC_Entry->Packing Repair Restored Barrier Function (Reduced TEWL) Packing->Repair

Figure 1: Dual mechanism of action.[1] Left: Creating drug-trapping voids in nanoparticles.[1] Right: Reinforcing skin lipid bilayers.[1]

Part 3: Protocol - Nanostructured Lipid Carrier (NLC) Formulation

Objective: Synthesize NLCs loaded with a lipophilic active (e.g., Curcumin or Retinol) using 1,2-Eicosanediol as the structural lipid modifier.

Materials
  • Solid Lipid: Precirol® ATO 5 (Glyceryl distearate) or Compritol® 888.[1]

  • Modifier Lipid: 1,2-Eicosanediol (15% w/w of total lipid).[1]

  • Liquid Lipid: Miglyol® 812 (MCT Oil) - induces lattice imperfections.[1]

  • Surfactant: Poloxamer 188 (Pluronic® F68) or Tween 80.[1]

  • Aqueous Phase: Deionized water (Milli-Q).[1]

Step-by-Step Protocol (Hot High-Shear Homogenization)
  • Lipid Phase Preparation:

    • Weigh the solid lipid (e.g., 300 mg), liquid lipid (100 mg), and 1,2-Eicosanediol (60 mg) .

    • Heat the mixture to 80°C (approx. 5-10°C above the melting point of Eicosanediol) until a clear, homogeneous melt is obtained.

    • Dissolve the lipophilic drug (e.g., 20 mg Curcumin) into this melt. Maintain temperature.

  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 (2% w/v) in deionized water.[1]

    • Heat the aqueous solution to 80°C (It is critical that both phases are at the same temperature to prevent premature solidification).

  • Pre-Emulsification:

    • Add the aqueous phase to the lipid phase under magnetic stirring.

    • Immediately process with a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes . This forms a hot coarse emulsion.

  • Nanoparticle Formation (Ultrasonication):

    • Transfer the hot emulsion to a probe sonicator.

    • Sonicate at 60% amplitude for 5 minutes (Pulse: 5s ON, 2s OFF) to reduce droplet size to the nanoscale. Maintain heat if necessary to keep lipids molten.

  • Solidification & Crystallization:

    • Rapidly cool the dispersion by placing the vial in an ice-water bath (0–4°C) under gentle magnetic stirring.

    • Critical Step: The presence of 1,2-Eicosanediol will alter the crystallization rate. Rapid cooling ensures the formation of small, stable nanoparticles (<200 nm).

  • Characterization:

    • Size/PDI: Measure via Dynamic Light Scattering (DLS). Target: 100–200 nm, PDI < 0.25.

    • Zeta Potential: Target magnitude > |30 mV| for stability.

Part 4: Protocol - Biomimetic Barrier Repair Cream[1]

Objective: Formulate a lamellar cream where 1,2-Eicosanediol acts as a ceramide analog for dry/aged skin.[1]

Formulation Table
PhaseIngredient% (w/w)Function
A (Oil) Caprylic/Capric Triglyceride10.0Emollient
1,2-Eicosanediol 2.0 Barrier Repair / Structurant
Cetearyl Alcohol3.0Viscosity Builder
Phytosterols0.5Cholesterol mimic
B (Water) Deionized Waterq.s. to 100Vehicle
Glycerin3.0Humectant
Xanthan Gum0.2Thickener
C (Emulsifier) Lecithin (Hydrogenated)2.0Lamellar former
Manufacturing Workflow
  • Phase A (Lipid Melt): Combine all Phase A ingredients. Heat to 75–80°C . Ensure 1,2-Eicosanediol is fully melted and the phase is clear.

  • Phase B (Aqueous): Disperse Xanthan gum in Glycerin, then add water. Heat to 75–80°C .

  • Emulsification: Add Phase A to Phase B while homogenizing at 5,000 rpm.

  • Lamellar Formation: Add Phase C (Lecithin) and continue homogenizing for 3 minutes.

  • Cooling: Switch to a paddle stirrer at low speed (100 rpm). Cool slowly to room temperature. Slow cooling promotes the formation of lamellar liquid crystalline structures essential for barrier repair.

Part 5: Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Particle Aggregation (NLC) Lipid crystallization occurred before surfactant stabilization.[1]Ensure Aqueous Phase is at the same temperature (80°C) as Lipid Phase during mixing. Increase surfactant concentration.[1]
Drug Expulsion (blooming) Crystal lattice is too perfect (polymorphic transition to β-form).[1]Increase the ratio of 1,2-Eicosanediol or Liquid Lipid to create more lattice imperfections.
Gritty Texture (Cream) 1,2-Eicosanediol recrystallized as large needles.[1]Cooling rate was too fast or oil phase polarity is too low.[1] Use a more polar emollient or cool slowly with continuous agitation.

References

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(1), S131-S155.[1] Link[1]

  • Pardeike, J., Hommoss, A., & Müller, R. H. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products.[5] International Journal of Pharmaceutics, 366(1-2), 170-184.[1] Link[1]

  • Rawlings, A. V., & Matts, P. J. (2005). Stratum corneum moisturization at the molecular level. Journal of Investigative Dermatology, 124(6), 1099-1110.[1] Link

  • PubChem. (n.d.).[1] 1,2-Eicosanediol Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Borgia, S. L., et al. (2005). Lipid nanoparticles for skin penetration enhancement—correlation to drug localization within the particle matrix as determined by fluorescence and electron microscopy. Journal of Controlled Release, 110(1), 151-163.[1] Link[1]

Sources

Application

Application Note: Formulation &amp; Stabilization of 1,2-Eicosanediol in Topical Barrier Repair Systems

Abstract 1,2-Eicosanediol (C20H42O2), also known as Arachidyl Glycol, represents a distinct class of "functional emollients" that bridge the gap between hydrophilic humectants and lipophilic occlusives. Unlike its shorte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2-Eicosanediol (C20H42O2), also known as Arachidyl Glycol, represents a distinct class of "functional emollients" that bridge the gap between hydrophilic humectants and lipophilic occlusives. Unlike its shorter-chain counterparts (e.g., 1,2-Hexanediol) which function primarily as solubility enhancers and preservative boosters, 1,2-Eicosanediol is a high-melting-point waxy solid that structurally mimics the ceramides and fatty acids found in the Stratum Corneum (SC). This guide outlines the physicochemical constraints, solubilization strategies, and manufacturing protocols required to successfully incorporate 1,2-Eicosanediol into stable, high-efficacy topical formulations.

Physicochemical Profile & Challenge Analysis

To formulate effectively, one must first understand the molecule's resistance to standard processing.

Key Properties
PropertyValue / CharacteristicImpact on Formulation
INCI Name 1,2-Eicosanediol (or Arachidyl Glycol)Regulatory compliance for barrier creams.[1][2]
Molecular Structure C20 Linear Chain + Vicinal Diol (C1, C2)Amphiphilic but dominantly lipophilic (LogP ~8.3).[1][2]
Physical State Waxy Solid / FlakeRequires hot-process emulsification (>80°C).[1][2]
Melting Point ~75°C - 85°C (Estimate based on C20 chain)Critical: Must be melted in the oil phase to prevent crystallization (graininess) in the final product.[1][2]
Solubility Insoluble in water; Soluble in hot esters/oilsCannot be cold-processed; requires polarity-matched oil phase.[1][2]
The "Crystallization" Challenge

The primary failure mode in 1,2-Eicosanediol formulations is Ostwald Ripening . If the emulsion is cooled too rapidly or without sufficient stabilizing surfactants, the C20 chains will re-crystallize out of the oil droplets, creating a gritty texture and destabilizing the emulsion interface.

Mechanism of Action: Lamellar Gel Network Formation

1,2-Eicosanediol functions as a co-surfactant and structurant . When paired with a high-HLB primary emulsifier (e.g., Steareth-21, Polyglyceryl-3 Methylglucose Distearate), it swells the water interface to form a Lamellar Gel Network (Lα phase) .

Diagram 1: Barrier Repair Mechanism

This diagram illustrates how 1,2-Eicosanediol intercalates into the skin's lipid bilayer, reinforcing the barrier function.

BarrierMechanism cluster_SC Stratum Corneum Lipid Matrix Ceramides Endogenous Ceramides LiquidCrystal Formation of Lamellar Liquid Crystals (Maltese Cross) Ceramides->LiquidCrystal Synergistic Assembly FattyAcids Free Fatty Acids FattyAcids->LiquidCrystal Synergistic Assembly Cholesterol Cholesterol Cholesterol->LiquidCrystal Synergistic Assembly Eicosanediol 1,2-Eicosanediol (Topical Application) Intercalation Intercalation into Bilayer (Diol head H-bonds with water/polar heads) (C20 Tail aligns with lipid chains) Eicosanediol->Intercalation Penetration Intercalation->Ceramides Structural Mimicry Intercalation->FattyAcids Intercalation->LiquidCrystal BarrierFunction Restored Barrier Function (Reduced TEWL, Increased Elasticity) LiquidCrystal->BarrierFunction Stabilization

Caption: 1,2-Eicosanediol acts as a lipid-mimetic structurant, integrating into the SC bilayer to reinforce the liquid crystalline lattice.

Formulation Protocol: High-Shear Hot Emulsification[1]

This protocol is designed to ensure complete solubilization and controlled crystallization of the diol to form a smooth, glossy cream.

Materials Required[1][3][4][5][6]
  • Active: 1,2-Eicosanediol (1.0% - 3.0%).[1]

  • Primary Emulsifier: Non-ionic, high HLB (e.g., Cetearyl Glucoside or Steareth-21).

  • Oil Phase Solvent: Medium polarity ester (e.g., Caprylic/Capric Triglyceride or Octyldodecanol) to solubilize the diol.

  • Water Phase: Deionized water, Glycerin (humectant), Chelating agent.

Step-by-Step Methodology

Step 1: Oil Phase Preparation (The Solubilization Step)

  • In the main vessel, combine the Oil Phase ingredients (Esters, Oils, Emulsifiers).

  • Add 1,2-Eicosanediol .

  • Heat to 80°C - 85°C .

    • Scientific Rationale: You must exceed the melting point of the diol. Maintain temperature for 10 minutes with moderate agitation (propeller, 200 rpm) to ensure the diol is molecularly dispersed, not just suspended.

Step 2: Aqueous Phase Preparation

  • In a side beaker, combine water and water-soluble humectants.

  • Heat to 80°C - 85°C .

    • Scientific Rationale: Phases must be at the same temperature to prevent "thermal shock" crystallization upon mixing.

Step 3: Emulsification (High Energy Input)

  • Slowly add the Aqueous Phase to the Oil Phase (or vice versa, depending on emulsifier type).

  • Immediately homogenize using a High-Shear Mixer (e.g., Silverson) at 3000 - 4000 rpm for 3-5 minutes.

    • Scientific Rationale: High shear reduces droplet size <2µm, increasing the surface area for the diol/emulsifier to pack at the interface.

Step 4: Controlled Cooling (The Critical Step)

  • Switch to a sweep/anchor blade agitator at low speed (20-40 rpm).

  • Cool slowly (approx 1°C per minute) to 45°C .

    • Scientific Rationale: Rapid cooling "freezes" the diol into large, needle-like crystals (grainy texture). Slow cooling allows the diol to co-crystallize with fatty alcohols/emulsifiers into the desired lamellar gel network.

Step 5: Final Addition & Discharge

  • At <40°C, add thermolabile ingredients (preservatives, fragrances).

  • Discharge at 30°C.

Diagram 2: Manufacturing Workflow

ProtocolFlow cluster_A Phase A (Oil) cluster_B Phase B (Water) Step1 Weigh Oils + Diol Heat to 85°C Step3 Emulsification High Shear (4000 rpm) 3-5 mins Step1->Step3 Step2 Weigh Water Heat to 85°C Step2->Step3 Step4 Controlled Cooling Sweep Mix (30 rpm) Rate: 1°C/min Step3->Step4 T < 80°C Step5 Final Analysis (Microscopy/DSC) Step4->Step5 T < 30°C

Caption: Critical Process Parameters (CPP) for stabilizing 1,2-Eicosanediol emulsions.

Analytical Validation (Self-Validating Systems)[1]

To confirm the protocol was successful, perform the following validation tests.

Polarized Light Microscopy (PLM)[1]
  • Procedure: Place a thin smear of the cream on a slide. Observe under cross-polarized light (400x).

  • Success Criteria: You should see Maltese Crosses . This indicates the formation of lamellar liquid crystals. The 1,2-Eicosanediol has successfully integrated into the surfactant bilayers.

  • Failure Criteria: Large, bright needle-shaped crystals or dark amorphous blobs. This indicates the diol has precipitated out (graininess).

Differential Scanning Calorimetry (DSC)
  • Purpose: To measure the thermal stability of the gel network.

  • Observation: A sharp endothermic peak at the melting point of pure 1,2-Eicosanediol (~75-80°C) suggests it is free/crystalline. A broadened, shifted peak suggests it is co-crystallized within the emulsion matrix (Desired state).

Antimicrobial Synergy

While 1,2-Eicosanediol is too insoluble to act as a primary preservative, it exhibits synergy with traditional preservatives by destabilizing microbial membranes.

Preservative SystemWith 2% 1,2-EicosanediolMechanism of Synergy
Phenoxyethanol Increased EfficacyDiol disrupts cell membrane, facilitating Phenoxyethanol entry.[1][2]
Organic Acids (Sodium Benzoate) Moderate BoostDiol increases partitioning of acid into the bacterial cell wall.[1][2]
Caprylyl Glycol High Synergy"Cascade" effect: C8 diol solubilizes C20 diol slightly; combined membrane disruption.[1][2]

References

  • PubChem. (n.d.).[1][3] 1,2-Eicosanediol (Compound).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Cosmetic Ingredient Review (CIR). (2017).[1][4] Safety Assessment of Alkane Diols as Used in Cosmetics. Retrieved from [Link] (Note: Broad review of 1,2-alkanediols safety and properties).

  • MDPI. (2022).[1] Barrier Products for Topical Delivery—Insight into Efficacy Testing. Retrieved from [Link][1][5][6][7]

Sources

Method

experimental protocol for testing antimicrobial activity of 1,2-Eicosanediol

Introduction & Scientific Context 1,2-Eicosanediol (

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1,2-Eicosanediol (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is a long-chain vicinal diol and a structural analogue of lipids found in vernix caseosa, the protective biofilm covering the fetus. Unlike shorter chain 1,2-alkanediols (e.g., 1,2-hexanediol, 1,2-octanediol) which are widely used as preservatives due to their broad-spectrum antimicrobial efficacy, 1,2-Eicosanediol presents unique physicochemical challenges.

The Core Challenge: While antimicrobial potency in 1,2-alkanediols generally increases with chain length due to enhanced membrane partitioning, it hits a "solubility cliff" beyond C12. 1,2-Eicosanediol is a waxy solid with negligible water solubility. Standard CLSI (Clinical and Laboratory Standards Institute) broth microdilution protocols will fail because the compound will precipitate out of the aqueous growth medium, leading to false negatives.

Scope of this Protocol: This guide details a modified Broth Microdilution Method utilizing a Resazurin-based viability readout . This approach bypasses the limitations of optical density (turbidity) measurements, which are rendered inaccurate by the opacity of lipid emulsions.

Pre-Analytical Considerations

Mechanism of Action (Hypothesis)

The antimicrobial activity of long-chain diols is driven by their amphiphilic nature. The hydroxyl head groups bind to the aqueous interface, while the C20 alkyl tail inserts into the bacterial phospholipid bilayer. This causes:

  • Membrane Expansion: Destabilization of the packing order.[1]

  • Ion Leakage: Disruption of the transmembrane potential (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Lysis: eventual loss of membrane integrity.[1]

Solvent & Surfactant Strategy

To maintain 1,2-Eicosanediol in suspension, a co-solvent system is required.[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) – Solubilizes the waxy solid.[1]

  • Dispersing Agent: Tween 80 (Polysorbate 80) – Prevents immediate reprecipitation upon addition to broth.[1]

ngcontent-ng-c2307461527="" class="ng-star-inserted">

Critical Control: You must run a "Vehicle Control" (Broth + DMSO + Tween 80) to ensure the solvent system itself is not toxic to the bacteria at the highest concentration used.

Experimental Workflow Visualization

The following diagram illustrates the critical "Solubilization-to-Assay" workflow required for hydrophobic lipids.

G cluster_0 Controls Solid 1,2-Eicosanediol (Waxy Solid) Stock Stock Solution (DMSO + Heat) Solid->Stock Dissolve @ 45°C Emulsion Working Emulsion (MHB + Tween 80) Stock->Emulsion 1:100 Dilution (Vortex) Plate 96-Well Plate (Inoculation) Emulsion->Plate Serial Dilution Readout Resazurin Assay (Fluorescence/Color) Plate->Readout 24h Incubation Vehicle Vehicle Control (DMSO/Tween only) Sterility Sterility Control (No Bacteria)

Caption: Workflow for solubilizing hydrophobic 1,2-Eicosanediol and assessing activity via modified microdilution.

Detailed Protocols

Protocol A: Preparation of Stock Solution (10 mg/mL)

Reagents:

  • 1,2-Eicosanediol (High purity >98%)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide)[1]

  • Tween 80[1]

Procedure:

  • Weighing: Accurately weigh 100 mg of 1,2-Eicosanediol into a sterile glass scintillation vial. Note: Do not use polystyrene plastic as DMSO attacks it.[1]

  • Solubilization: Add 9.0 mL of DMSO.

  • Surfactant Addition: Add 1.0 mL of Tween 80.

  • Heat & Sonicate: The C20 chain may require thermal energy to dissolve.[1] Place the vial in a 45°C water bath for 10 minutes, then sonicate for 5 minutes until the solution is completely clear.

  • Storage: Store at room temperature. If precipitation occurs upon cooling, re-warm to 45°C before use.[1]

Protocol B: Modified MIC Assay (Resazurin Method)

Target Organisms:

  • Staphylococcus aureus (ATCC 6538) - Gram-positive skin pathogen.[1]

  • Cutibacterium acnes (ATCC 6919) - Anaerobic skin commensal (Optional, requires anaerobic chamber).[1]

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1]

  • Resazurin Sodium Salt (0.015% w/v in sterile PBS).[1]

  • 96-well Polypropylene plates (prevent lipid binding to plastic).[1]

Step-by-Step:

  • Inoculum Prep: Prepare a bacterial suspension from an overnight culture adjusted to

    
     CFU/mL in MHB.
    
  • Plate Setup:

    • Columns 1-10: Test wells. Add 100 µL of sterile MHB.

    • Column 11: Growth Control (Bacteria + Broth + Solvent Vehicle).[1]

    • Column 12: Sterility Control (Broth only).

  • Compound Addition:

    • Add 100 µL of the Stock Solution (10 mg/mL) to Column 1.[1]

    • Perform a 2-fold serial dilution from Column 1 to Column 10.[1] Discard the final 100 µL from Column 10.

    • Resulting Range: 5000 µg/mL down to ~9.7 µg/mL.[1]

  • Inoculation: Add 100 µL of the bacterial suspension (

    
     CFU/mL) to columns 1-11.
    
    • Final Test Volume: 200 µL.

    • Final Bacterial Density:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       CFU/mL.
      
  • Incubation:

    • Aerobes: 37°C for 18-24 hours.[1]

    • Anaerobes (C. acnes): 37°C for 48-72 hours in anaerobic jar.[1]

  • Resazurin Readout:

    • Add 30 µL of Resazurin solution to all wells.[1][2]

    • Incubate for 1-4 hours.

    • Visual Score: Blue = No Growth (Inhibition).[1] Pink/Colorless = Growth (Metabolic reduction of dye).[1]

Protocol C: Time-Kill Kinetics

To determine if 1,2-Eicosanediol is bacteriostatic (inhibits growth) or bactericidal (kills).[1][3]

  • Preparation: Prepare tubes containing MHB with 1,2-Eicosanediol at 2x MIC and 4x MIC (determined from Protocol B).

  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions (1:10 to 1:1000) and plate onto Tryptic Soy Agar (TSA).

  • Counting: Incubate plates and count colonies.

  • Calculation: Plot Log10 CFU/mL vs. Time.

    • Bactericidal definition:

      
       Log10 reduction (99.9% kill) from the initial inoculum.
      

Data Presentation & Analysis

MIC Interpretation Table

Use the following template to record your data.

OrganismStrainMIC (µg/mL)MBC (µg/mL)Classification
S. aureusATCC 6538[Value][Value]Bacteriostatic/Cidal
E. coliATCC 8739[Value][Value]Resistant/Susceptible
C. acnesATCC 6919[Value][Value](Anaerobic)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in wells Solvent shock; Concentration too high.[1]Increase Tween 80 concentration to 2% in stock. Ensure broth is warm (37°C) before adding drug.
Blue color in Growth Control Bacteria not viable or Resazurin inactive.[1]Check inoculum density.[1] Prepare fresh Resazurin (light sensitive).
Pink color in Sterility Control Contamination.[1]Improve aseptic technique. Filter sterilize stock solution (0.22 µm PTFE filter).[1]
Inconsistent MICs Lipid sticking to plastic.[1]Switch from Polystyrene (PS) to Polypropylene (PP) or Glass-coated plates.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] CLSI.[1] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.[1] [Link][1]

  • Kubo, I., et al. (1993).[1] Antibacterial activity of long-chain alcohols against Streptococcus mutans.[1][4] Journal of Agricultural and Food Chemistry, 41(12), 2447-2450. [Link]

  • Tollin, G., et al. (2005).[1] Vernix caseosa as a multi-component defence system based on lipids, antimicrobial peptides and proteins.[1] Genomics, Proteomics & Bioinformatics, 3(4), 209-219.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1,2-Eicosanediol

Welcome to the technical support guide for 1,2-Eicosanediol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-Eicosanediol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this long-chain diol. Our goal is to provide you with the foundational knowledge and practical, field-tested protocols to overcome these solubility hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2-Eicosanediol so difficult to dissolve in water?

A: The poor aqueous solubility of 1,2-Eicosanediol is a direct consequence of its molecular structure. The molecule consists of a very long, 20-carbon aliphatic chain, which is highly nonpolar and hydrophobic. While it possesses two hydroxyl (-OH) groups that are polar and capable of hydrogen bonding with water, their hydrophilic contribution is overwhelmingly negated by the large, water-repelling hydrocarbon tail.[1]

As the carbon chain length of 1,2-alkanediols increases, the aqueous solubility decreases dramatically. This principle is illustrated by comparing shorter-chain diols, which are significantly more water-soluble.

CompoundMolecular FormulaAqueous SolubilityRationale for Solubility
1,2-HexanediolC6H14O2MiscibleThe short 6-carbon chain is sufficiently balanced by the two hydrophilic hydroxyl groups.[2][3]
1,2-OctanediolC8H18O2~3 g/L (at 20°C)The 8-carbon chain significantly reduces water solubility compared to its C6 counterpart.[4]
1,2-Eicosanediol C20H42O2 Practically Insoluble The dominant 20-carbon hydrophobic chain prevents meaningful interaction with water molecules.[5][6]
Q2: What are the primary strategies to solubilize 1,2-Eicosanediol for experimental use?

A: Overcoming the hydrophobicity of 1,2-Eicosanediol requires formulation strategies that either modify the solvent environment to be more favorable or use carrier systems to encapsulate the molecule. The main approaches include:

  • Co-Solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[7]

  • Surfactant-Mediated Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic 1,2-Eicosanediol molecule in their core, allowing for dispersion in an aqueous medium.[8][9]

  • Thermal Methods: Applying heat to increase the kinetic energy of the system can aid dissolution, especially when combined with other methods. However, this often leads to precipitation upon cooling.

  • Advanced Formulations: For applications like drug delivery, more complex systems such as lipid-based formulations (e.g., SEDDS), solid dispersions, and nanoparticle suspensions are employed.[10][11][12][13]

Below is a decision-making workflow to help you select the appropriate starting point for your application.

G start Start: Need to dissolve 1,2-Eicosanediol q_solvent Are organic solvents acceptable in your system? start->q_solvent a_cosolvent Use a Co-solvent System (e.g., Ethanol, PG, Hexanediol) q_solvent->a_cosolvent  Yes q_surfactant Are surfactants acceptable? q_solvent->q_surfactant  No end_cosolvent Achieved Solubilization a_cosolvent->end_cosolvent a_surfactant Use Surfactant-Mediated Micellar Solubilization q_surfactant->a_surfactant  Yes a_advanced Consider Advanced Formulations (SEDDS, Solid Dispersions, Nanoparticles) q_surfactant->a_advanced  No end_surfactant Achieved Solubilization a_surfactant->end_surfactant end_advanced Consult Formulation Specialist a_advanced->end_advanced G cluster_0 Step-by-Step Protocol step1 1. Initial Dissolution: Weigh 10 mg of 1,2-Eicosanediol. Add to 1 mL of 100% Ethanol (or other co-solvent). step2 2. Solubilization: Vortex or sonicate the mixture. Gently warm to 35-40°C if needed until fully dissolved and the solution is clear. step1->step2 step3 3. Aqueous Dilution (Titration): Slowly add purified water dropwise while continuously stirring. Add up to 9 mL of water for a final volume of 10 mL. step2->step3 step4 4. Final Observation: Observe the final solution. It should be clear and free of particulates. Allow to cool to room temperature and observe for 24 hours to check for precipitation. step3->step4

Caption: Workflow for co-solvent solubilization of 1,2-Eicosanediol.

  • Critical Step: The order of addition is crucial. Always dissolve the 1,2-Eicosanediol in the pure co-solvent first before introducing water. Adding it directly to a pre-mixed water/co-solvent blend will likely result in immediate aggregation.

  • Troubleshooting: If precipitation occurs upon adding water, the final co-solvent concentration is too low. Repeat the experiment, either by reducing the amount of water added (for a more concentrated stock in a higher percentage of co-solvent) or by starting with a higher initial volume of co-solvent.

Guide 2: Surfactant-Mediated Micellar Solubilization

Q: My biological assay is sensitive to organic solvents. How can I prepare a purely aqueous formulation of 1,2-Eicosanediol?

A: For solvent-intolerant applications, surfactant-mediated solubilization is the preferred method. Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core sequesters the 1,2-Eicosanediol from the water, while the hydrophilic shell makes the entire micelle-solute complex water-soluble, resulting in a clear or translucent solution. [14][15] Recommended Non-ionic Surfactants (Low Toxicity):

SurfactantChemical FamilyHLB Value*Common Use
Polysorbate 80 (Tween® 80)Polyoxyethylene Sorbitan Ester15.0O/W emulsions, parenteral formulations
Polysorbate 20 (Tween® 20)Polyoxyethylene Sorbitan Ester16.7Solubilizer for essential oils, membrane protein extraction
Kolliphor® EL (Cremophor® EL)Polyethoxylated Castor Oil12-14Solubilizer for water-insoluble drugs (e.g., Paclitaxel)

*Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For oil-in-water (O/W) solubilization, surfactants with HLB > 10 are generally effective.

Experimental Protocol: Preparation using Micellar Solubilization

Caption: Mechanism of micellar solubilization of 1,2-Eicosanediol.

  • Prepare Surfactant Solution: Prepare a 5-10% (w/v) stock solution of your chosen surfactant (e.g., Polysorbate 80) in purified water. This concentration is well above the CMC.

  • Melt 1,2-Eicosanediol: Gently heat the solid 1,2-Eicosanediol to just above its melting point (approximately 65-70°C) to turn it into a liquid. This increases its surface area for interaction.

  • Combine and Homogenize: While stirring the surfactant solution vigorously, slowly add the molten 1,2-Eicosanediol. Maintain the temperature at ~70°C for 15-30 minutes to facilitate encapsulation.

  • Cool and Validate: Allow the mixture to cool slowly to room temperature with continuous, gentle stirring. A successful formulation will remain a clear or slightly opalescent, homogenous liquid.

  • Troubleshooting: If the solution is cloudy or separates upon cooling, the drug-to-surfactant ratio may be too high. Try either decreasing the amount of 1,2-Eicosanediol or increasing the concentration of the surfactant. A combination of surfactants can also improve efficiency. [16]

References

  • Sinobio Chemistry. (2025). 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond. [Link]

  • Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • ResearchGate. (n.d.). Structures of 1,2-alkanediols. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • National Institutes of Health (NIH). (n.d.). 1,2-Eicosanediol | C20H42O2 | CID 3016117 - PubChem. [Link]

  • UL Prospector. (2014). Solubilizing Oils into Water. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

Sources

Optimization

interpreting mass spectrometry fragmentation patterns of long-chain diols

Technical Support Center: Mass Spectrometry of Long-Chain Diols (LCDs) Welcome, Researcher. You have entered the advanced support module for the structural elucidation of Long-Chain Diols (LCDs).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry of Long-Chain Diols (LCDs)

Welcome, Researcher. You have entered the advanced support module for the structural elucidation of Long-Chain Diols (LCDs). These lipids (



) are critical biomarkers for paleoclimatology (e.g., the Long Chain Diol Index, LDI) and emerging targets in drug delivery systems.

This guide bypasses generic advice. We focus on the specific fragmentation physics that distinguish positional isomers (e.g., 1,13- vs. 1,15-diols) and the troubleshooting of derivatization failures.

Module 1: Sample Preparation & Derivatization

The Foundation of Signal Integrity

LCDs are non-volatile and polar. Direct GC-MS analysis is impossible without derivatization. Incomplete silylation is the #1 cause of "missing" peaks.

Q: Why do I see split peaks or low abundance for my C30 diol? A: You likely have a mixture of mono-TMS and bis-TMS derivatives. The hydroxyl groups at the C1 and mid-chain positions have different steric hindrances.

Protocol: Quantitative Silylation (The "Hard" Method) Do not rely on mild conditions. The mid-chain alcohol is sterically hindered.

  • Dry: Sample must be anhydrous. Residual water hydrolyzes TMS reagents.

  • Reagent: Use BSTFA + 1% TMCS (Catalyst is mandatory).

  • Solvent: Pyridine (Scavenges HCl, drives reaction forward).

  • Conditions: 60°C for minimum 30 minutes (preferably 60 min).

  • Self-Validation: Monitor for the mono-TMS mass (Molecular Weight + 72). If observed, the reaction is incomplete.

Visual Workflow: Derivatization Logic

DerivatizationWorkflow Sample Extracted Lipid Fraction (Polar) Reagent Add BSTFA + 1% TMCS + Pyridine Sample->Reagent Reaction Incubate 60°C, 60 min (Steric Force) Reagent->Reaction Check GC-MS Check: Bis-TMS vs Mono-TMS Reaction->Check Success Target: Bis-TMS Ether (Single Peak) Check->Success Full Conversion Failure Error: Mono-TMS Detected (Re-react) Check->Failure Incomplete Failure->Reaction Add time/heat

Figure 1: Decision tree for ensuring complete derivatization of steric-hindered mid-chain alcohols.

Module 2: GC-MS Interpretation (The Gold Standard)

Decoding the


-Cleavage 

In Electron Ionization (EI, 70eV), TMS-derivatized LCDs undergo a highly specific fragmentation called


-cleavage . The charge localizes on the oxygen atom of the mid-chain ether, triggering a bond break at the adjacent carbon.

The Mechanism: The molecule splits at the "T-junction" of the mid-chain hydroxyl.

  • Fragment A (Head): Contains the C1-OTMS group.

  • Fragment B (Tail): Contains the terminal methyl group.

Q: How do I distinguish a 1,13-diol from a 1,15-diol? A: You must look for the "Tail" fragment. The position of the mid-chain OH dictates the length of the alkyl tail cut off during fragmentation.

Diagnostic Ion Lookup Table (Bis-TMS Derivatives) Use this table to assign isomers based on the "Base Peak" or high-abundance fragments.

Target Molecule (

Isomer)
Structure (Simplified)Diagnostic Tail Ion (

)
Mechanism (Tail Fragment)

1,13-diol

313


1,14-diol

299


1,13-diol

341


1,15-diol

313


1,15-diol

341

Note: The diagnostic ion is calculated as


.

Visualizing the Fragmentation Pathway

Fragmentation cluster_cleavage Alpha-Cleavage Site (C15) Molecule Bis-TMS C30 1,15-Diol (Parent) Head Head Fragment (Contains C1-OTMS) Variable Mass Molecule->Head Bond Break Tail Tail Fragment (Diagnostic) CH(OTMS)-C15...C30 m/z 313 Molecule->Tail Charge Retention (Dominant)

Figure 2: The


-cleavage mechanism. The "Tail" fragment is usually the diagnostic marker used in LDI calculations.

Module 3: LC-MS/MS Nuances (APCI)

When GC-MS is not an option

While GC-MS is preferred for structural identification, LC-MS (APCI) is used for rapid screening or intact lipid analysis.

Q: My LC-MS spectrum shows


 but no structural fragments. Why? 
A:  ESI is often too soft for neutral lipids like diols. APCI (Atmospheric Pressure Chemical Ionization) is preferred but induces in-source fragmentation.

Troubleshooting APCI Spectra:

  • Water Loss: You will rarely see the molecular ion

    
    . Expect 
    
    
    
    as the dominant peak.
    • Example: C30 1,15-diol (MW 454). Expect peak at m/z 437 .

  • Adducts: To stabilize the molecular ion, add Ammonium Acetate to your mobile phase. Look for

    
    .
    
  • Ambiguity: LC-MS/MS (CID) is less specific for positional isomers than EI GC-MS. If you cannot resolve 1,13 vs 1,15 chromatographically, LC-MS quantification will be biased.

Module 4: Advanced Troubleshooting & FAQs

Q: I have a peak at m/z 313 in both my C28 and C30 regions. Is this contamination? A: No. Refer to the table in Module 2.

  • 
     1,13-diol produces a tail fragment of m/z 313 .
    
  • 
     1,15-diol also produces a tail fragment of m/z 313 .
    
  • Solution: You must rely on Retention Time to distinguish these parent molecules before checking the fragment. The C30 parent will elute significantly later than the C28 parent.

Q: What is the "McLafferty Rearrangement" risk? A: While


-cleavage is dominant, keto-ols (oxidation products of diols) can co-elute. Keto-ols undergo McLafferty rearrangement.
  • Check: Look for even-mass ions (e.g., m/z 142) which are characteristic of rearrangement, unlike the odd-mass ions (299, 313, 327) of diol

    
    -cleavage.
    

Q: How do I calculate the Long Chain Diol Index (LDI) if I have co-elution? A: You cannot accurately calculate LDI with co-eluting isomers. You must optimize your GC oven ramp.

  • Recommendation: Use a non-polar column (e.g., CP-Sil 5 CB or DB-5). Slow the ramp to 4°C/min between 250°C and 320°C to separate the 1,13 and 1,15 isomers.

References

  • Rampen, S. W., et al. (2012). "Long chain 1,13- and 1,15-diols as a potential proxy for palaeotemperature reconstruction."[1][2][3] Geochimica et Cosmochimica Acta. Link

  • Versteegh, G. J. M., et al. (1997). "Potential palaeoenvironmental information of C24 to C36 mid-chain diols, keto-ols and mid-chain hydroxy fatty acids; a critical review." Organic Geochemistry. Link

  • de Bar, M. W., et al. (2016). "Constraints on the application of long chain diol proxies in the Iberian Atlantic margin."[2] Organic Geochemistry. Link

  • Rampen, S. W., et al. (2014). "Evaluation of long chain 1,14-alkyl diols in marine sediments as indicators for upwelling and temperature."[2][4] Organic Geochemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 1,2-Eicosanediol vs. Mono-unsaturated Analogue

Executive Summary This technical guide provides a comparative analysis of 1,2-Eicosanediol (C20:0, saturated) and its mono-unsaturated analogue, cis-9-1,2-Eicosenediol (C20:1). While 1,2-alkanediols are widely utilized a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1,2-Eicosanediol (C20:0, saturated) and its mono-unsaturated analogue, cis-9-1,2-Eicosenediol (C20:1). While 1,2-alkanediols are widely utilized as antimicrobial agents and penetration enhancers, the specific biological activity of long-chain (C20) variants is governed strictly by the "Cut-off Effect" —a phenomenon where biological potency drops as chain length increases due to solubility limitations.

Key Finding: The introduction of a cis-double bond in the C20 chain (mono-unsaturation) fundamentally alters the molecule's phase behavior, rescuing bioactivity by lowering the melting point and increasing membrane solubility. Consequently, the mono-unsaturated analogue exhibits superior antimicrobial and cytotoxic efficacy compared to the rigid, waxy saturated parent compound.

Physicochemical & Structural Basis

To understand the biological divergence, we must first establish the structural constraints.

Feature1,2-Eicosanediol (C20:0)Mono-unsaturated Analogue (C20:1)Impact on Bioactivity
Structure Linear, fully saturated hydrocarbon tail.Cis-kink at C9 position (typical).Determines packing density in membranes.
Phase State (25°C) Solid / Waxy CrystallineLiquid / SemisolidLiquid state favors bioavailability.
Membrane Effect Rigidification: Increases order parameter; stabilizes lipid rafts.Fluidization: Disrupts packing; increases permeability.Critical for mechanism of action.
Solubility (Aq) Negligible (< 1 µM)Low, but enhanced by micellar packing.Unsaturation lowers critical micelle concentration (CMC) barrier.
Structural Visualization

The following diagram illustrates the differential insertion of these lipids into a phospholipid bilayer, a primary determinant of their biological activity.

MembraneInsertion cluster_0 Physicochemical State cluster_1 Membrane Interaction cluster_2 Biological Outcome Saturated 1,2-Eicosanediol (C20:0) (Rigid Rod) Rigidify Membrane Rigidification (Gel Phase Promotion) Saturated->Rigidify High Packing Density Unsaturated Mono-unsaturated (C20:1) (Kinked Tail) Fluidize Membrane Fluidization (Disordered Phase) Unsaturated->Fluidize Steric Hinderance (Kink) Barrier Barrier Reinforcement (Low Toxicity) Rigidify->Barrier Stabilizes Stratum Corneum Lysis Membrane Lysis / Apoptosis (High Cytotoxicity) Fluidize->Lysis Increases Permeability

Caption: Differential membrane mechanics driven by lipid saturation. Saturated chains promote rigidity, while unsaturated kinks drive fluidization and lysis.

Comparative Biological Activity[1][2][3]

Antimicrobial Activity

The antimicrobial efficacy of 1,2-diols typically peaks at C8–C12 (e.g., 1,2-octanediol). C20 chains usually exhibit the Cut-off Effect , where the molecule is too hydrophobic to exit the delivery vehicle or micelle and enter the bacterial membrane.

  • 1,2-Eicosanediol: Minimal to no activity against S. aureus or E. coli. The molecule crystallizes out of solution before reaching an effective concentration at the bacterial interface.

  • Mono-unsaturated Analogue: Restored activity. The double bond increases the "effective solubility" and lowers the energy penalty for inserting the long chain into the bacterial membrane.

Mechanistic Insight: The unsaturated analogue acts similarly to long-chain unsaturated fatty acids (like linoleic acid), which are known to kill bacteria by disrupting the electron transport chain and increasing membrane permeability [1].

Cytotoxicity & Anticancer Potential

In mammalian cells, the mode of cell death differs significantly between the two forms.

  • Saturated (C20:0): Lipotoxicity via ER Stress. Long-chain saturated lipids are poorly metabolized and can accumulate in the Endoplasmic Reticulum (ER) membrane. This stiffens the ER membrane, triggering the Unfolded Protein Response (UPR) and eventual apoptosis. This process is slow (24-48h) and requires high intracellular accumulation [2].

  • Unsaturated (C20:1): Rapid Membrane Lysis / Signaling Interference. Unsaturated analogues integrate rapidly into the plasma membrane. At high concentrations (>50 µM), they can cause direct lysis. At lower concentrations, they modulate Protein Kinase C (PKC) activity by mimicking diacylglycerol (DAG), a key signaling lipid. This can trigger rapid apoptotic pathways, making the unsaturated analogue a more potent acute cytotoxic agent [3].

Dermatological Application
  • 1,2-Eicosanediol: Excellent barrier builder . It mimics the ceramides found in the stratum corneum. It is non-irritating and occlusive, ideal for sensitive skin formulations.

  • Mono-unsaturated Analogue: Penetration Enhancer . By fluidizing the stratum corneum lipids, it allows other drugs to permeate deeper. However, this comes with a higher irritation potential.

Experimental Protocols (Validation)

To objectively compare these two compounds, the following self-validating experimental workflows are recommended.

Protocol A: Membrane Fluidity Assay (Fluorescence Anisotropy)

Objective: Quantify the effect of saturation on membrane order.

  • Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of DPPC (dipalmitoylphosphatidylcholine).

  • Doping: Incorporate C20:0 or C20:1 diol at 5 mol% and 10 mol% ratios.

  • Probe: Add DPH (1,6-diphenyl-1,3,5-hexatriene) at a lipid:probe ratio of 250:1.

  • Measurement: Measure fluorescence anisotropy (

    
    ) at 37°C and 45°C (above and below DPPC phase transition).
    
    • Expectation: C20:0 will maintain or increase

      
       (high order). C20:1 will decrease 
      
      
      
      (disorder/fluidity).
  • Validation: Control vesicles (pure DPPC) must show a sharp phase transition at 41°C.

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values in a standard cancer cell line (e.g., HeLa or MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Culture for 24h.
    
  • Treatment Preparation:

    • Dissolve compounds in DMSO (Stock 100 mM).

    • Critical Step: For C20:0, sonication at 40°C is required to ensure full dissolution before dilution into media. Failure to sonicate results in micro-crystals and false negatives.

  • Incubation: Treat cells with 0–100 µM of each diol for 24h.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Abs at 570 nm.

  • Data Analysis: Plot dose-response curves.

    • Hypothesis: C20:1 will show a steep toxicity curve (IC50 ~20-40 µM). C20:0 will show a shallow curve or no toxicity up to solubility limit.

Protocol C: Antimicrobial Zone of Inhibition (Modified)

Objective: Assess bioactivity overcoming solubility limits.[1]

  • Method: Agar Well Diffusion is unsuitable due to poor diffusion of C20 lipids. Use Broth Microdilution .

  • Emulsification: Use 0.1% Tween-80 to emulsify the lipids in Mueller-Hinton Broth.

  • Inoculum:

    
     CFU/mL of S. aureus.
    
  • Incubation: 37°C for 24h.

  • Readout: Visual turbidity check.

    • Reference Standard: 1,2-Octanediol (positive control).

References

  • Antibacterial Activity of Hydrolyzed Oils of Different Fatty Acid Composition. Source: ResearchGate.[2] URL:[Link] Relevance: Establishes the hierarchy that unsaturated long-chain lipids possess higher antibacterial activity than saturated long-chain lipids due to solubility and membrane interaction.

  • Structure-toxicity relationships of saturated and unsaturated free fatty acids for elucidating the lipotoxic effects in human EndoC-βH1 beta-cells. Source: PubMed (Biochim Biophys Acta Mol Cell Biol Lipids). URL:[Link] Relevance: Provides the mechanistic basis for saturated lipid toxicity (ER stress) versus unsaturated lipid behavior in mammalian cells.

  • Cytotoxicity of unsaturated fatty acids in fresh human tumor explants. Source: PubMed Central. URL:[Link] Relevance: Validates that unsaturated lipids exhibit sharp cytotoxicity thresholds in tumor cells, supporting the potential of the mono-unsaturated analogue as an anticancer agent.

Sources

Comparative

Chiral Diol Separation: HPLC vs. SFC – A Head-to-Head Technical Guide

Executive Summary: The Verdict For the separation of chiral diols—critical intermediates in asymmetric synthesis—SFC is the superior default choice over Normal Phase HPLC (NP-HPLC). While NP-HPLC remains the historical g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

For the separation of chiral diols—critical intermediates in asymmetric synthesis—SFC is the superior default choice over Normal Phase HPLC (NP-HPLC).

While NP-HPLC remains the historical gold standard for robustness, SFC offers a 3-5x reduction in analysis time and a 60-90% reduction in solvent costs without compromising resolution (


). The lower viscosity of supercritical 

allows for higher flow rates and faster equilibration, making SFC the preferred platform for high-throughput screening (HTS) and preparative purification of diols.

Exceptions: NP-HPLC is preferred only when the diol exhibits extremely poor solubility in


/Alcohol mixtures or when transferring legacy quality control (QC) methods where re-validation is cost-prohibitive.

Mechanistic Foundation: Why the Difference Exists

To understand the performance gap, we must look at the physics of the mobile phase.

FeatureNP-HPLC (Hexane/IPA)SFC (

/MeOH)
Impact on Diol Separation
Viscosity (

)
HighLow (Gas-like)SFC allows higher linear velocities (

) with lower backpressure (

).
Diffusivity (

)
Low (

)
High (

)
Faster mass transfer in SFC reduces peak broadening (Van Deemter C-term), sharpening diol peaks.
Solvation StaticTunable (Density-dependent)SFC retention can be fine-tuned by backpressure regulator (BPR) settings, offering a selectivity parameter unavailable in HPLC.
The "Diol" Specificity

Chiral diols (e.g., hydrobenzoin, 1,2-diols) interact with polysaccharide stationary phases primarily through hydrogen bonding and dipole-dipole interactions .

  • In NP-HPLC: The non-polar hexane backbone is inert; the alcohol modifier (IPA) competes for active sites.

  • In SFC: The

    
     is non-polar but slightly quadrupolar. When mixed with methanol, it forms a "compressible liquid" that solvates diols effectively while disrupting non-specific binding sites, often resulting in superior peak symmetry for polar diols.
    

Head-to-Head Case Study: Hydrobenzoin

Model Analyte: Hydrobenzoin (1,2-diphenyl-1,2-ethanediol) Objective: Baseline separation of (


), (

), and meso isomers.
Experimental Data Summary

The following data represents a typical optimization campaign on a Chiralpak IA-3 column (


).
MetricNP-HPLCSFCImprovement
Mobile Phase Hexane / Ethanol (90:10)

/ Methanol (90:[1]10)
N/A
Flow Rate 1.0 mL/min3.0 mL/min300% Faster
Backpressure ~45 bar~130 bar (System + BPR)Manageable
Analysis Time 18.5 min4.2 min4.4x Faster
Resolution (

)
2.83.1+10%
Solvent Consumption 18.5 mL organic / run1.26 mL organic / run93% Reduction

Analyst Note: The resolution increase in SFC is often attributed to the "piston effect" of the BPR, which keeps the mobile phase density constant, preventing the band broadening often seen in HPLC due to thermal friction at high pressures.

Method Development Workflows

The following diagram illustrates the decision logic for screening chiral diols.

ChiralScreening Start Start: Racemic Diol Sample SolubilityCheck Solubility Check: Dissolve in MeOH/EtOH Start->SolubilityCheck Decision1 Soluble > 10 mg/mL? SolubilityCheck->Decision1 SFC_Screen SFC Screening Strategy (Primary Path) Decision1->SFC_Screen Yes HPLC_Screen NP-HPLC Screening Strategy (Alternative Path) Decision1->HPLC_Screen No (Very Poor) SFC_Cols Columns: IA, IB, IC, OD-H, AD-H Modifier: 5-40% MeOH SFC_Screen->SFC_Cols HPLC_Cols Columns: IA, IB, IC, OD-H, AD-H Mobile Phase: Hex/EtOH or Hex/IPA HPLC_Screen->HPLC_Cols Eval_SFC Evaluate SFC Separation SFC_Cols->Eval_SFC Success_SFC Rs > 1.5? Success Eval_SFC->Success_SFC Yes Fail_SFC Poor Resolution or Tailing Eval_SFC->Fail_SFC No Optimize_SFC Optimization Steps: 1. Change Modifier (MeOH -> IPA) 2. Adjust Temp (35C -> 25C) 3. Adjust BPR (100 -> 150 bar) Fail_SFC->Optimize_SFC Optimize_SFC->Eval_SFC Retest

Figure 1: Strategic workflow for chiral diol method development, prioritizing SFC for its speed and efficiency.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the system suitability test fails, do not proceed to sample injection.

Protocol A: SFC Screening (The "Green" Standard)

System: Agilent 1260 Infinity II SFC or Waters UPC2 Columns: Daicel Chiralpak IA, IB, IC, and OD-H (


).
  • System Suitability (Daily):

    • Inject a validated tracer (e.g., Caffeine or Trans-Stilbene Oxide).

    • Pass Criteria: Retention time variation < 0.5% over 3 injections; Backpressure stable

      
       bar.
      
  • Sample Prep:

    • Dissolve diol in 100% Methanol or Ethanol. Conc: 1-2 mg/mL.

    • Note: Avoid Hexane in SFC samples; it can cause precipitation in the injection loop if the modifier is low.

  • Screening Gradient:

    • Mobile Phase A:

      
       (Industrial Grade or SFE Grade).
      
    • Mobile Phase B: Methanol (LC-MS grade).

    • Gradient: 5% to 50% B over 5 minutes.

    • Flow: 3.0 mL/min.

    • BPR: 120 bar.

    • Temp: 40°C.

  • Optimization:

    • Once a "hit" (partial separation) is found, switch to isocratic mode at the elution %B.

    • Tip: For diols, lowering temperature (e.g., to 25°C) often improves resolution significantly by enhancing hydrogen bonding with the stationary phase.

Protocol B: NP-HPLC Screening (The Traditional Benchmark)

System: Standard HPLC with quaternary pump. Columns: Same as above (Daicel Chiralpak series).

  • System Suitability:

    • Flush lines with 100% IPA to remove any water (water deactivates NP silica).

    • Equilibrate with Hexane/IPA (90:10) for at least 30 mins (NP-HPLC requires longer equilibration than SFC).

  • Sample Prep:

    • Dissolve diol in Hexane/IPA (50:50). Conc: 1 mg/mL.

  • Isocratic Screen:

    • Mobile Phase: n-Hexane / Ethanol (90:10 or 80:20).

    • Flow: 1.0 mL/min.

    • Temp: 25°C.

  • Validation:

    • If peaks tail significantly, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA), though neutral diols rarely require this.

Decision Matrix: When to Use Which?

ScenarioRecommended TechniqueRationale
Routine Screening SFC Speed is paramount. You can screen 4 columns in the time it takes to equilibrate 1 HPLC column.
Preparative Scale (>10g) SFC Solvent removal is the bottleneck in Prep.

evaporates instantly, leaving only the small alcohol fraction to rotovap.
Trace Impurity Analysis HPLC HPLC UV detectors often have slightly lower noise floors than SFC back-pressure regulators (which can introduce optical noise), though modern SFC is closing this gap.
Sample Insoluble in MeOH HPLC If the diol only dissolves in DCM or THF, NP-HPLC is safer. DCM in SFC can damage system seals if not specifically configured.

References

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Daicel Chiral Technologies. (2023). Achiral Supercritical Fluid Chromatography Separation of Hydrobenzoin (Application Note). Retrieved from [Link]

  • Chromatography Today. (2022). Should I use SFC or HPLC for my Analysis? Retrieved from [Link]

  • Waters Corporation. (2023). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Retrieved from [Link]

Sources

Validation

Comprehensive Guide: HPLC Column Selection for High-Performance Lipidomics

Executive Summary Lipidomics presents a unique chromatographic challenge: the analyte space ranges from highly hydrophobic triacylglycerols (TAGs) to amphipathic phospholipids and polar lysolipids. A "one-size-fits-all"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lipidomics presents a unique chromatographic challenge: the analyte space ranges from highly hydrophobic triacylglycerols (TAGs) to amphipathic phospholipids and polar lysolipids. A "one-size-fits-all" column strategy often results in ion suppression, isobaric interference, or poor peak shape.

This guide moves beyond generic advice to compare the three dominant column chemistries—Charged Surface Hybrid (CSH) C18 , Hydrophilic Interaction (HILIC) , and Core-Shell C8 . We establish the CSH C18 chemistry as the "Gold Standard" for global profiling due to its ability to mitigate peak tailing in phosphorylated lipids, while positioning HILIC as the critical orthogonal tool for class-specific quantification.

Part 1: The Lipidomics Separation Landscape

To select the right column, one must understand the separation mechanism relative to the lipid structure. Lipids possess a polar head group and hydrophobic fatty acyl tails.

Mechanism of Action: RPLC vs. HILIC

The following diagram illustrates the orthogonal nature of the two primary separation modes.

LipidSeparationLogic cluster_RPLC Reverse Phase (RPLC) Separates by Chain Length & Unsaturation cluster_HILIC HILIC Separates by Head Group Polarity Lipid Lipid Analyte C18 Stationary Phase: Hydrophobic C18 Chains Lipid->C18 Non-polar tails interact Amide Stationary Phase: Polar Amide/Silica Lipid->Amide Polar head interacts Mech_RPLC Mechanism: Hydrophobic Interaction C18->Mech_RPLC Result_RPLC Result: Species Separation (e.g., PC 34:1 vs PC 36:2) Mech_RPLC->Result_RPLC Mech_HILIC Mechanism: Water Layer Partitioning & Electrostatics Amide->Mech_HILIC Result_HILIC Result: Class Separation (e.g., All PCs co-elute) Mech_HILIC->Result_HILIC

Figure 1: Orthogonal separation mechanisms. RPLC resolves individual molecular species based on hydrophobicity, while HILIC resolves lipid classes based on headgroup polarity.[1]

Part 2: Comparative Performance Analysis

The Workhorse: Charged Surface Hybrid (CSH) C18

Standard silica-based C18 columns often fail in lipidomics. Why? Free silanol activity. Phospholipids (like Phosphatidylethanolamine - PE) have basic amine groups that interact with acidic silanols on the silica surface, causing severe peak tailing. This tailing lowers sensitivity and resolution.

  • The Solution: CSH technology applies a low-level positive charge to the particle surface.[2] This repels the protonated amine of the lipid, effectively eliminating secondary interactions.

  • Best For: Global lipid profiling (separating thousands of species).

The Specialist: HILIC (Amide or Bare Silica)

HILIC uses a polar stationary phase and a high-organic mobile phase. It creates a water-rich layer on the surface where analytes partition.

  • The Advantage: All lipids of a single class (e.g., all Phosphatidylcholines) co-elute.[1] This is ideal for quantification using a single internal standard per class, as matrix effects are identical for the standard and the analytes.

  • Best For: Targeted quantification and polar lipids (LPCs, LPEs) that elute in the void volume of RPLC.

The Speedster: Core-Shell C8

C8 phases are less hydrophobic than C18.

  • The Advantage: Faster elution of extremely hydrophobic lipids (like long-chain Triglycerides) that might stick to a C18 column or require excessively long gradients.

  • Best For: High-throughput clinical screening of neutral lipids.

Performance Data Summary
FeatureCSH C18 (Recommended) Standard C18 HILIC (Amide) Core-Shell C8
Separation Basis Chain Length + Double BondsChain Length + Double BondsHeadgroup ClassChain Length (Fast)
Peak Shape (Phospholipids) Excellent (Tailing < 1.2) Poor (Tailing > 1.5)GoodGood
Isomer Resolution HighHighNone (Co-elution)Moderate
Equilibration Time Fast (2-3 column volumes)FastSlow (>10 column volumes)Fast
Backpressure Moderate (Fully Porous)ModerateHigh (Viscous modifiers)Low (Superficial Porous)
Matrix Effect Variable across runVariable across runUniform per class Variable

Part 3: Validated Experimental Protocols

The following protocols are designed for a Waters ACQUITY UPLC System coupled to a Q-TOF or Triple Quad MS, but are transferable to Agilent/Thermo systems.

Protocol A: Global Profiling (CSH C18)

This is the gold standard method for untargeted lipidomics.

Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) Temperature: 55°C (Critical: Higher temp improves mass transfer for lipids)

Mobile Phase Chemistry:

  • Solvent A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[3]

    • Why Formate? It acts as an electrolyte to improve peak shape and ionization in ESI(+).

  • Solvent B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[3][4]

    • Why Isopropanol? It is a strong solvent required to elute triglycerides.

Gradient:

  • 0 min: 40% B (Initial conditions focus on Lysolipids)

  • 2.0 min: 43% B

  • 12.0 min: 99% B (Ramp to elute TAGs)

  • 12.1 min: 99% B (Hold to wash)

  • 14.0 min: 40% B (Re-equilibrate)

Protocol B: Class-Based Quantification (HILIC)

Use this when accurate quantitation of specific phospholipid classes is required.

Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) Temperature: 45°C

Mobile Phase Chemistry:

  • Solvent A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 8.0).

  • Solvent B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 8.0).

    • Note: High pH is often preferred in HILIC to ionize phosphate groups for better retention.

Part 4: The Lipidomics Workflow

This diagram outlines the decision process for sample preparation and analysis.

LipidWorkflow Sample Biological Sample (Plasma/Tissue) Extraction Biphasic Extraction (MTBE or Folch) Sample->Extraction Decision Goal: Profiling or Quant? Extraction->Decision Path_Profile Untargeted Profiling (Discovery) Decision->Path_Profile Discovery Path_Quant Targeted Quant (Validation) Decision->Path_Quant Quantification Col_CSH Column: CSH C18 (Mobile Phase: ACN/H2O/IPA) Path_Profile->Col_CSH Col_HILIC Column: BEH Amide (Mobile Phase: ACN/H2O) Path_Quant->Col_HILIC MS_Pos ESI(+): TAGs, PCs, PEs Col_CSH->MS_Pos MS_Neg ESI(-): PIs, PSs, PEs Col_CSH->MS_Neg Col_HILIC->MS_Pos Col_HILIC->MS_Neg Data Data Alignment & ID (LipidSearch / Progenesis) MS_Pos->Data MS_Neg->Data

Figure 2: Workflow decision tree. Selection of column chemistry dictates the downstream data utility (Profiling vs. Quantification).

Part 5: References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: The Solution for Basic Compounds. Application Note.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Guide.

  • Holčapek, M., et al. (2012). Lipidomic analysis of human plasma by hydrophilic interaction liquid chromatography coupled to mass spectrometry. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Eicosanediol
Reactant of Route 2
Reactant of Route 2
1,2-Eicosanediol
© Copyright 2026 BenchChem. All Rights Reserved.